molecular formula C21H18O2 B3838878 3-Butoxybenzo[b]phenalen-7-one

3-Butoxybenzo[b]phenalen-7-one

Cat. No.: B3838878
M. Wt: 302.4 g/mol
InChI Key: YBHGBKLTLHIIQQ-UHFFFAOYSA-N
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Description

3-Butoxybenzo[b]phenalen-7-one is a polycyclic aromatic compound featuring a benzo[b]phenalen-7-one core substituted with a butoxy (-OCH₂CH₂CH₂CH₃) group at the 3-position. This compound belongs to a broader class of derivatives where substituents at the 3-position significantly influence physicochemical properties and reactivity.

The benzo[b]phenalen-7-one scaffold is characterized by a fused tricyclic system with a ketone group at the 7-position. Substituents at the 3-position modulate electronic effects (e.g., electron-withdrawing or donating) and steric bulk, impacting solubility, stability, and applications in organic synthesis or material science.

Properties

IUPAC Name

3-butoxybenzo[b]phenalen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-2-3-13-23-19-12-11-15-14-7-4-5-8-16(14)21(22)18-10-6-9-17(19)20(15)18/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHGBKLTLHIIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Butoxybenzo[b]phenalen-7-one typically involves the reaction of 3-bromobenzo[b]phenalen-7-one with butanol in the presence of an inorganic base. The reaction mixture is stirred and then subjected to recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Butoxybenzo[b]phenalen-7-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Butoxybenzo[b]phenalen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butoxybenzo[b]phenalen-7-one involves its ability to generate reactive oxygen species (ROS) when exposed to light. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular oxygen to produce singlet oxygen, which can damage cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

The table below summarizes key properties of 3-substituted benzo[b]phenalen-7-one derivatives:

Compound Name CAS Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) LogP (XLogP3) Topological Polar Surface Area (Ų)
3-Bromobenzo[b]phenalen-7-one 81-96-9 Bromo 309.16 164–166 483 1.584 4.1* 34.3*
1-Nitrobenzo[b]phenalen-7-one 56600-60-3 Nitro 275.06 Not reported Not reported Not reported 4.1 62.9
2-Methoxybenzo[b]phenalen-7-one 6535-67-7 Methoxy ~258.28† Not reported Not reported Not reported ~3.5† ~35.6†
3-Phenylbenzo[b]phenalen-7-one 18792-80-8 Phenyl ~298.34† Not reported Not reported Not reported ~5.0† ~17.1†

*Estimated based on analogous structures.

Key Observations:
  • Molecular Weight and Density : Bromo and phenyl substituents increase molecular weight and density due to their atomic mass and aromatic bulk, respectively .
  • Thermal Stability : The bromo derivative exhibits a high boiling point (483°C), likely due to strong van der Waals interactions and halogen-related polarity .
  • Polarity : Nitro-substituted derivatives display a higher topological polar surface area (62.9 Ų vs. ~35 Ų for bromo/methoxy), suggesting greater solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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